REACTION_CXSMILES
|
N/[CH:2]=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].O=[C:11](CC)CC(OC)=O.[Cl:19][CH2:20][C:21]1[C:22]([CH3:31])=[N:23]C(C(F)(F)F)=CC=1.C(OC)(=O)CC(C)=O.C(O)(C(F)(F)F)=O.C(C1N=C(C(F)(F)F)C=CC=1C(OC)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C1C(CO)=CC=C(C(F)(F)F)N=1)C.O=S(Cl)Cl>>[Cl:19][CH2:20][C:21]1[C:22]([CH2:31][CH3:11])=[N:23][C:4]([C:5]([F:8])([F:7])[F:6])=[CH:3][CH:2]=1 |f:6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N\C=C/C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=NC(=CC1)C(F)(F)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N\C=C/C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
methyl 2-ethyl-6-(trifluoromethyl)nicotinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=O)OC)C=CC(=N1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC(=CC=C1CO)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C(=NC(=CC1)C(F)(F)F)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |